molecular formula C21H28N4O B11116332 1-Phenethyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea

1-Phenethyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea

Cat. No.: B11116332
M. Wt: 352.5 g/mol
InChI Key: RBQAVYLFOYJUBR-UHFFFAOYSA-N
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Description

1-Phenethyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea is a synthetic compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenethyl group, a phenylpiperazine moiety, and a urea linkage, making it a versatile molecule for scientific exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenethyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea typically involves the reaction of phenethylamine with 4-phenylpiperazine in the presence of a suitable urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenethyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenethyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Studied for its anticonvulsant activity.

    (3-Chlorophenyl)(4-phenylpiperazin-1-yl)methanethione: Evaluated for its cholinesterase inhibitory properties.

Uniqueness

1-Phenethyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea stands out due to its unique combination of a phenethyl group and a phenylpiperazine moiety linked by a urea bond. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C21H28N4O

Molecular Weight

352.5 g/mol

IUPAC Name

1-(2-phenylethyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea

InChI

InChI=1S/C21H28N4O/c26-21(22-12-11-19-7-3-1-4-8-19)23-13-14-24-15-17-25(18-16-24)20-9-5-2-6-10-20/h1-10H,11-18H2,(H2,22,23,26)

InChI Key

RBQAVYLFOYJUBR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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